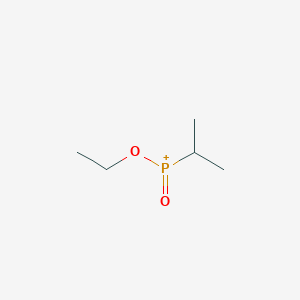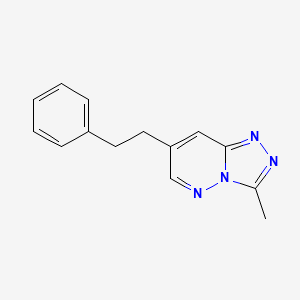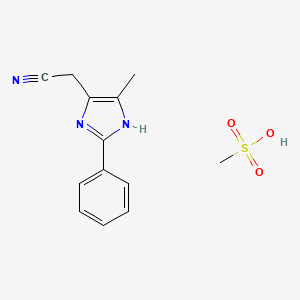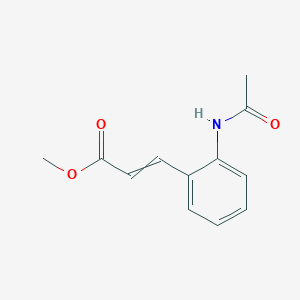
4,5-Bis(3-chlorophenyl)-1,3-dihydro-2H-imidazol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-Bis(3-chlorophenyl)-1,3-dihydro-2H-imidazol-2-one is a chemical compound that belongs to the class of imidazoles. Imidazoles are five-membered ring heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of two 3-chlorophenyl groups attached to the imidazole ring, which imparts unique chemical and physical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Bis(3-chlorophenyl)-1,3-dihydro-2H-imidazol-2-one typically involves the reaction of 3-chlorobenzaldehyde with glyoxal in the presence of ammonium acetate. The reaction proceeds through a cyclization process to form the imidazole ring. The reaction conditions often include heating the mixture under reflux for several hours to ensure complete cyclization and formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain high-purity this compound .
化学反応の分析
Types of Reactions
4,5-Bis(3-chlorophenyl)-1,3-dihydro-2H-imidazol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorophenyl groups can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate (K2CO3) to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include imidazole N-oxides, amine derivatives, and various substituted imidazoles, depending on the specific reagents and conditions used .
科学的研究の応用
4,5-Bis(3-chlorophenyl)-1,3-dihydro-2H-imidazol-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals
作用機序
The mechanism of action of 4,5-Bis(3-chlorophenyl)-1,3-dihydro-2H-imidazol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
1-(3-Chlorophenyl)-4,5-bis(4-chlorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one: This compound has a similar structure but with a pyrrol-2-one ring instead of an imidazole ring.
Indole Derivatives: Compounds containing the indole nucleus share some structural similarities and biological activities.
Uniqueness
4,5-Bis(3-chlorophenyl)-1,3-dihydro-2H-imidazol-2-one is unique due to its specific substitution pattern and the presence of the imidazole ring. This structure imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications .
特性
CAS番号 |
107943-85-1 |
|---|---|
分子式 |
C15H10Cl2N2O |
分子量 |
305.2 g/mol |
IUPAC名 |
4,5-bis(3-chlorophenyl)-1,3-dihydroimidazol-2-one |
InChI |
InChI=1S/C15H10Cl2N2O/c16-11-5-1-3-9(7-11)13-14(19-15(20)18-13)10-4-2-6-12(17)8-10/h1-8H,(H2,18,19,20) |
InChIキー |
RUWJCKPIHKMFDI-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)Cl)C2=C(NC(=O)N2)C3=CC(=CC=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[4-Methoxy-3-(2-oxopropyl)phenoxy]ethyl nitrate](/img/structure/B14328780.png)







![2-({[(2,4-Dichlorophenyl)methylidene]amino}oxy)-3-methylbutanoic acid](/img/structure/B14328819.png)
![6-[2-(4-Methoxyphenyl)ethenyl]-2,3-dihydrophthalazine-1,4-dione](/img/structure/B14328834.png)
![2-[(2-Bromoprop-2-en-1-yl)sulfanyl]benzoic acid](/img/structure/B14328836.png)

